molecular formula C19H22N4 B8474244 3H-Imidazo(4,5-b)pyridine, 2-(1-methyl-3-piperidinyl)-3-(phenylmethyl)- CAS No. 132953-12-9

3H-Imidazo(4,5-b)pyridine, 2-(1-methyl-3-piperidinyl)-3-(phenylmethyl)-

Cat. No. B8474244
Key on ui cas rn: 132953-12-9
M. Wt: 306.4 g/mol
InChI Key: HDMRHBXRGMIRNK-UHFFFAOYSA-N
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Patent
US05071855

Procedure details

Operation is carried out similarly to the above description with the difference that 2-(1-methylpiperidin-4-yl)-3H-imidazo-[4,5-b] pyridine is reacted with benzylchloride to obtain 3-benzyl-2-(1-methylpiperidin-4-yl)-3H- imidazo-[4,5-b] pyridine which is isolated as fumarate melting at 205°-207° C. (ethyl alcohol).
Name
2-(1-methylpiperidin-4-yl)-3H-imidazo-[4,5-b] pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([C:8]2[NH:16][C:11]3=[N:12][CH:13]=[CH:14][CH:15]=[C:10]3[N:9]=2)[CH2:4][CH2:3]1.[CH2:17](Cl)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[CH2:17]([N:16]1[C:11]2=[N:12][CH:13]=[CH:14][CH:15]=[C:10]2[N:9]=[C:8]1[CH:5]1[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
2-(1-methylpiperidin-4-yl)-3H-imidazo-[4,5-b] pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)C1=NC=2C(=NC=CC2)N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=NC=2C1=NC=CC2)C2CCN(CC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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